![molecular formula C16H17FN2O5S2 B2629847 Ethyl 2-[2-(4-fluorophenyl)sulfonylacetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate CAS No. 895474-77-8](/img/structure/B2629847.png)
Ethyl 2-[2-(4-fluorophenyl)sulfonylacetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a thiazole derivative, which is a type of heterocyclic compound. Thiazoles are aromatic compounds that contain a five-membered C3NS ring. They are known for their diverse range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, a sulfonyl group, a fluorophenyl group, and an ethyl ester group. These functional groups could contribute to the compound’s reactivity and properties .Chemical Reactions Analysis
Thiazole derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. They can participate in reactions such as halogenation, nitration, and sulfonation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a fluorophenyl group could increase the compound’s lipophilicity and potentially its ability to cross biological membranes .科学的研究の応用
Antioxidant Capacity Assessment
One application of related chemical structures involves the assessment of antioxidant capacity. For instance, the ABTS/PP decolorization assay is a prominent method for evaluating antioxidant capacities, involving specific reaction pathways with antioxidants, which may include coupling and oxidation processes without coupling. This assay is crucial for tracking changes in antioxidant systems during storage and processing, despite certain limitations and biases in comparing antioxidants (Ilyasov et al., 2020).
Environmental Biodegradability and Toxicology
The environmental fate, biodegradability, and toxicological impacts of polyfluoroalkyl chemicals, which share structural similarities with the compound due to the presence of fluorinated moieties, have been extensively reviewed. These studies provide insights into the microbial degradation pathways, half-lives, and potential for formation of toxic degradation products of such chemicals, informing environmental risk assessments and management strategies (Liu & Avendaño, 2013).
Sulfonamide-based Drug Development
Sulfonamides, which include the sulfonyl group present in the compound of interest, are crucial in drug development for various therapeutic applications, including antibacterial, antiepileptic, and anticancer drugs. The review on sulfonamide patents between 2008 and 2012 emphasizes the diversity of sulfonamide-based drugs, highlighting their significance in modern medicine and potential for future drug discovery efforts (Carta, Scozzafava, & Supuran, 2012).
Synthesis and Structural Properties
The synthesis and structural characterization of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones offer insights into the chemical reactivity and potential applications of thiazole derivatives. These findings contribute to the development of new materials and chemicals with tailored properties for various industrial and pharmaceutical applications (Issac & Tierney, 1996).
Pharmaceutical Impurities and Synthesis
Research on the novel synthesis of omeprazole and related pharmaceutical impurities sheds light on the importance of understanding and controlling the formation of impurities in drug manufacturing. This knowledge is vital for ensuring the safety and efficacy of pharmaceuticals, including those that may involve complex molecules like the one (Saini et al., 2019).
将来の方向性
特性
IUPAC Name |
ethyl 2-[2-(4-fluorophenyl)sulfonylacetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O5S2/c1-4-24-15(21)14-10(2)19(3)16(25-14)18-13(20)9-26(22,23)12-7-5-11(17)6-8-12/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGPZWHHOQOCSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F)S1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[2-(4-fluorophenyl)sulfonylacetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


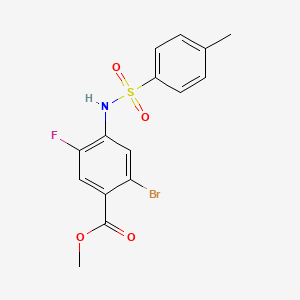
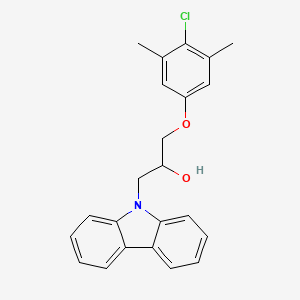
![1-Tert-butyl-3-[(4-fluorosulfonyloxyphenyl)carbamoyl]-5-methylpyrazole](/img/structure/B2629769.png)

![6-Chloro-N-[3-(pyridin-3-ylmethylamino)propyl]pyridine-2-carboxamide;hydrochloride](/img/structure/B2629773.png)

![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride](/img/structure/B2629776.png)
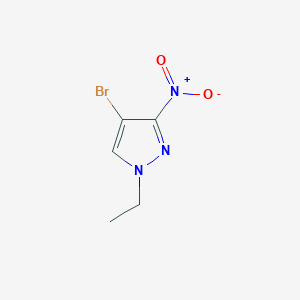
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2629779.png)
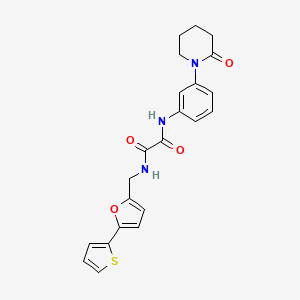
![N-(4-fluorophenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2629782.png)
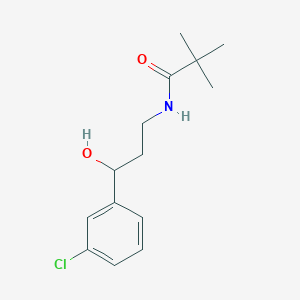
![7-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2629784.png)